Cas no 1807017-81-7 (Ethyl 3-amino-2-methylpyridine-5-acetate)
Ethyl 3-amino-2-methylpyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-amino-2-methylpyridine-5-acetate
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- Inchi: 1S/C10H14N2O2/c1-3-14-10(13)5-8-4-9(11)7(2)12-6-8/h4,6H,3,5,11H2,1-2H3
- InChI Key: KMMREEPJWFNZKE-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1=CN=C(C)C(=C1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- XLogP3: 0.7
- Topological Polar Surface Area: 65.2
Ethyl 3-amino-2-methylpyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014948-250mg |
Ethyl 3-amino-2-methylpyridine-5-acetate |
1807017-81-7 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029014948-1g |
Ethyl 3-amino-2-methylpyridine-5-acetate |
1807017-81-7 | 95% | 1g |
$3,039.75 | 2022-03-31 |
Ethyl 3-amino-2-methylpyridine-5-acetate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on Ethyl 3-amino-2-methylpyridine-5-acetate
Recent Advances in the Application of Ethyl 3-amino-2-methylpyridine-5-acetate (CAS: 1807017-81-7) in Chemical Biology and Pharmaceutical Research
Ethyl 3-amino-2-methylpyridine-5-acetate (CAS: 1807017-81-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthesis, biological activity, and therapeutic potential.
One of the most notable developments is the use of Ethyl 3-amino-2-methylpyridine-5-acetate as a precursor in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound to develop potent and selective kinase inhibitors, which have shown promising results in preclinical studies. The compound's unique structural features allow for efficient modification, enabling the optimization of pharmacokinetic properties and target specificity.
In addition to its role in kinase inhibitor development, Ethyl 3-amino-2-methylpyridine-5-acetate has been investigated for its potential in antimicrobial applications. Recent studies have demonstrated its efficacy as a building block for novel antibiotics targeting resistant bacterial strains. The compound's ability to form stable complexes with bacterial enzymes has been a key factor in its success, offering a new avenue for combating antibiotic resistance. These findings underscore the compound's versatility and its potential to address pressing global health challenges.
Another area of interest is the compound's application in the synthesis of fluorescent probes for biological imaging. Researchers have leveraged its structural properties to create probes that can selectively bind to specific cellular targets, enabling real-time visualization of biological processes. This has significant implications for both basic research and clinical diagnostics, providing tools to study disease mechanisms and monitor therapeutic responses at the molecular level.
Despite these advancements, challenges remain in the large-scale production and optimization of Ethyl 3-amino-2-methylpyridine-5-acetate derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as well as on exploring novel modifications to expand its applicability. Collaborative research between academia and industry is expected to drive further innovations, paving the way for new therapeutic agents and diagnostic tools.
In conclusion, Ethyl 3-amino-2-methylpyridine-5-acetate (CAS: 1807017-81-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibitors to antimicrobial agents and fluorescent probes, highlight its importance in addressing unmet medical needs. Ongoing research and development efforts are likely to uncover even more potential uses, solidifying its role as a cornerstone in modern drug discovery and biomedical research.
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